ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-[2-(5-amino-6-oxo-3-phenylpyridazin-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)13-24-18(26)15(20)12-16(21-24)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPMRXNIJOXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and suitable catalysts.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Key Structural Features :
- Pyridazinone core: Known for hydrogen-bonding interactions with biological targets due to its planar, electron-deficient nature.
- Piperazine-carboxylate : Improves solubility and serves as a flexible linker for modifying pharmacokinetic properties.
Comparison with Structural Analogues
Substituent Variations on the Pyridazinone Core
The pyridazinone ring is a common scaffold in medicinal chemistry. Substitutions at positions 3, 5, and 6 critically influence activity:
Observations :
Modifications to the Piperazine-Carboxylate Moiety
The piperazine-carboxylate group influences solubility and metabolic stability. Key comparisons:
Observations :
Q & A
Q. How can researchers optimize the synthesis of ethyl 4-(2-(5-amino-6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate to maximize yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Nucleophilic substitution at the piperazine moiety.
- Acetylation of the pyridazinone core.
- Esterification to introduce the ethyl carboxylate group.
Key factors for optimization:
- Temperature control : Maintain precise ranges (e.g., 0–5°C for sensitive steps) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalyst use : Acid/base catalysts (e.g., triethylamine) improve coupling reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and piperazine backbone (δ 3.2–4.0 ppm for CH₂ groups) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine groups (N–H at ~3300 cm⁻¹) .
- X-ray crystallography : Resolve the 3D conformation of the pyridazinone-piperazine hybrid system .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ at m/z 440.185) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme inhibition assays : Test activity against kinases or proteases (e.g., MMP-9) using fluorogenic substrates .
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise due to:
- Variability in assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and incubation times .
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
- Target selectivity : Employ CRISPR-engineered cell lines to isolate specific pathways (e.g., VEGFR2 vs. MMP-9) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for conflicting targets .
Q. What strategies are recommended for analyzing the reaction kinetics of key synthetic steps (e.g., pyridazinone acetylation)?
Methodological Answer:
- In situ monitoring : Use FT-IR or Raman spectroscopy to track real-time conversion rates .
- Rate constant determination : Apply pseudo-first-order kinetics under controlled conditions (fixed reagent excess) .
- Activation energy calculation : Conduct Arrhenius analysis at multiple temperatures (e.g., 25–60°C) .
- Computational validation : Compare experimental data with DFT-calculated transition states (Gaussian 16) .
Q. How can researchers evaluate the thermal and pH stability of this compound for formulation studies?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td >200°C indicates thermal stability) .
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent stability : Use phosphate buffers (pH 1.2–9.0) to simulate gastrointestinal conditions .
- Degradation product identification : LC-MS/MS to characterize hydrolyzed or oxidized byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
